2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a chloro group, a nitro group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps. One common route starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 4-(4-methylpiperidin-1-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, catalysts such as copper iodide.
Oxidation: m-chloroperbenzoic acid, dichloromethane as solvent.
Major Products
Reduction: 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride: Similar structure but lacks the nitro group.
5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole hydrochloride: Contains a benzoimidazole ring instead of a benzamide structure.
Uniqueness
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-8-10-22(11-9-13)15-4-2-14(3-5-15)21-19(24)17-7-6-16(23(25)26)12-18(17)20/h2-7,12-13H,8-11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFYNXJCAFHPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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